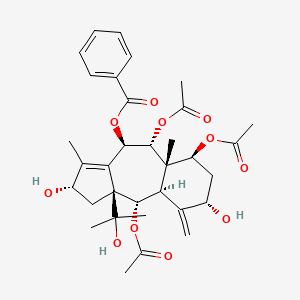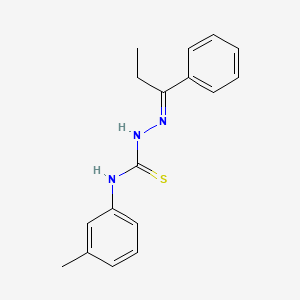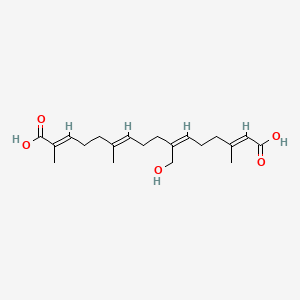
Silicon(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Silicon(4+) is a monoatomic tetracation and an elemental silicon.
Silicon, also known as si(4+) or silica, belongs to the class of inorganic compounds known as homogeneous metalloid compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a metalloid atom. Silicon has been detected in multiple biofluids, such as blood and cerebrospinal fluid.
Scientific Research Applications
X-Ray Detection in Scientific Research : Silicon is used in the development of low-energy X-ray photon detectors for applications like protein crystallography. A study by Shin & Karim (2017) discusses a novel pixel architecture integrating a crystalline silicon X-ray detector with a thin-film transistor amorphous silicon pixel readout circuit, showing potential for high-resolution, cost-effective imaging arrays in X-ray diffraction and crystallography (Shin & Karim, 2017).
Biocompatibility for Medical Devices : Research by Bonaventura et al. (2019) focuses on the biocompatibility of Silicon and Silicon Carbide with human neural stem cells, underlining its potential in manufacturing implantable medical devices for neurodegenerative diseases (Bonaventura et al., 2019).
Semiconductor Physics and Power Electronics : Silicon carbide (SiC), a wide bandgap semiconductor, is crucial for power electronics, enabling higher efficiencies in energy generation, distribution, and usage. Liu, Tuttle, & Dhar (2015) review the advancements in SiC MOS physics and technology, discussing challenges like inversion channel mobility and gate oxide stability (Liu, Tuttle, & Dhar, 2015).
Improvement of Opto-Electrical Properties : Singh Jamwal & Kiani (2022) conducted research on silicon to enhance its opto-electrical properties using a laser technique, indicating changes in the bandgap and structural characteristics of silicon semiconductors (Singh Jamwal & Kiani, 2022).
Anode Material for Lithium-Ion Batteries : Silicon's high specific capacity makes it a promising anode material for lithium-ion batteries. Jin et al. (2017) discuss the challenges and recent progress in developing Si anodes, highlighting the need for further research for its widespread application (Jin et al., 2017).
Mechanical Applications in Microelectronics : A study by Chen et al. (2020) demonstrates that silicon, processed by lithography, exhibits high elastic strain limit, near ideal strength, and micron-scale plasticity, enhancing its potential for robust Si-based structures in microelectronics and microsystems (Chen et al., 2020).
Photonics and Telecommunication : Research in silicon photonics by Jones et al. (2019) highlights its applications in optical communication, biosensing, high-performance computing, and automotive industries, among others (Jones et al., 2019).
properties
CAS RN |
22537-24-2 |
|---|---|
Molecular Formula |
Si+4 |
Molecular Weight |
28.085 g/mol |
IUPAC Name |
silicon(4+) |
InChI |
InChI=1S/Si/q+4 |
InChI Key |
RWMKKWXZFRMVPB-UHFFFAOYSA-N |
SMILES |
[Si+4] |
Canonical SMILES |
[Si+4] |
melting_point |
1414°C |
Other CAS RN |
7440-21-3 |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



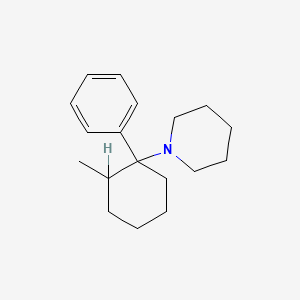
![2-[[(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyl-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylheptanoyl]amino]ethanesulfonic acid](/img/structure/B1231558.png)
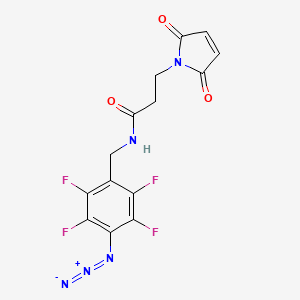
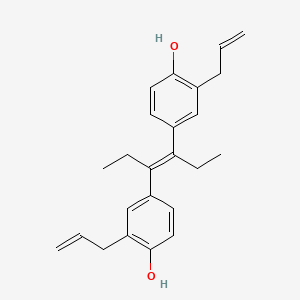
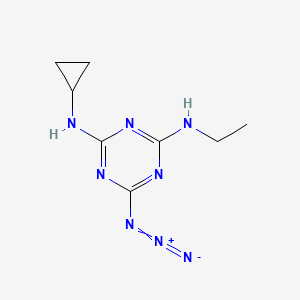
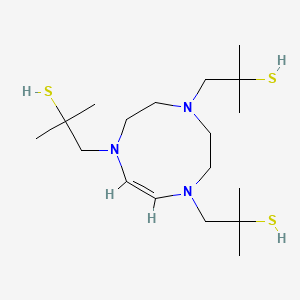
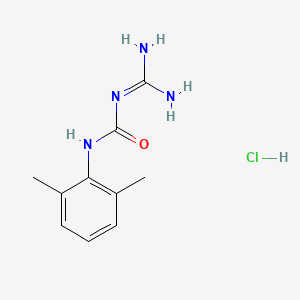
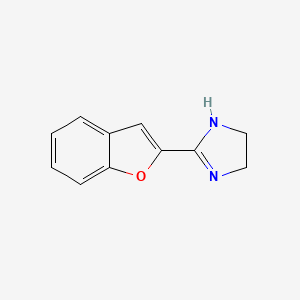
![3-(3-bromophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1231565.png)
![2-[6-[(5-Chloro-2-methoxyphenyl)sulfamoyl]-2-oxo-1,3-benzoxazol-3-yl]acetic acid ethyl ester](/img/structure/B1231566.png)

